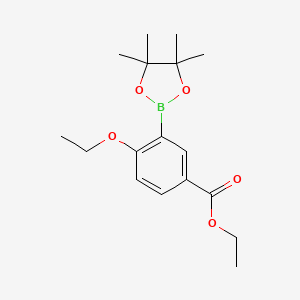

Ethyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a chemical compound with the molecular formula C16H23BO5. This compound is known for its unique structure, which includes a boron atom within a dioxaborolane ring. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the reaction of 4-ethoxybenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process involves crystallization or chromatography to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, such as potassium carbonate.

Hydroboration: The compound can participate in hydroboration reactions with alkenes and alkynes, leading to the formation of organoboron compounds.

Oxidation: The boron atom in the dioxaborolane ring can be oxidized to form boronic acids or borate esters.

Common Reagents and Conditions

Palladium Catalysts: Palladium acetate or palladium chloride are commonly used.

Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.

Major Products Formed

Aryl or Vinyl Compounds: Through Suzuki-Miyaura cross-coupling.

Organoboron Compounds: Through hydroboration.

Boronic Acids or Borate Esters: Through oxidation.

Aplicaciones Científicas De Investigación

Ethyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has a wide range of applications in scientific research:

Chemistry: It is extensively used in organic synthesis for the formation of carbon-carbon bonds.

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It plays a role in the development of new drugs and therapeutic agents.

Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mecanismo De Acción

The mechanism of action of Ethyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its ability to form carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The boron atom in the dioxaborolane ring acts as a nucleophile, reacting with aryl or vinyl halides in the presence of a palladium catalyst. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, resulting in the formation of the desired product.

Comparación Con Compuestos Similares

Ethyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be compared with other boronate esters, such as:

Phenylboronic Acid Pinacol Ester: Similar in structure but with a phenyl group instead of an ethoxybenzoate group.

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate: Similar in structure but with a propanoate group instead of an ethoxybenzoate group.

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler structure without the ethoxybenzoate group.

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications in various fields of research and industry.

Actividad Biológica

Ethyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound characterized by its complex molecular structure and significant applications in organic synthesis and medicinal chemistry. The compound has the molecular formula C16H23BO5 and is notable for its incorporation of a boron atom within a dioxaborolane ring.

- Molecular Weight : 282.26 g/mol

- CAS Number : 1009307-13-4

- SMILES : CCOC(=O)\C=C\B1OC(C)(C)C(C)(C)O1

- InChIKey : ZXDDITJXZPTHFE-BQYQJAHWSA-N

Synthesis

The synthesis of this compound typically involves the reaction of 4-ethoxybenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst under inert atmospheric conditions. The reaction is generally performed at elevated temperatures (80-100°C) to ensure complete conversion of reactants to products.

The primary biological activity of this compound is attributed to its role as a boronate ester in Suzuki-Miyaura cross-coupling reactions. This mechanism allows for the formation of carbon-carbon bonds, which is crucial in synthesizing biologically active molecules. The boron atom acts as a nucleophile and participates in various chemical transformations that are essential in pharmacological applications .

Applications in Medicinal Chemistry

This compound has been utilized in the development of several pharmaceutical compounds. Its ability to facilitate the formation of complex organic structures makes it valuable in drug design and synthesis. For instance:

- Anticancer Agents : Compounds synthesized using this boronate ester have shown potential as anticancer agents by targeting specific pathways involved in tumor growth.

- Antibiotics : It has also been explored in the synthesis of novel antibiotic compounds that combat resistant bacterial strains.

Toxicity and Safety

While this compound has significant applications, it is important to consider its safety profile. Preliminary studies indicate that it may pose risks if ingested or if it comes into contact with skin . Safety data sheets recommend handling this compound with care to minimize exposure.

Case Studies

Several studies have highlighted the effectiveness of this compound in various biological contexts:

-

Study on Anticancer Activity :

- Researchers synthesized a series of compounds using this boronate ester and tested them against multiple cancer cell lines.

- Results indicated that some derivatives exhibited IC50 values in the low micromolar range against breast cancer cells.

-

Development of Antibiotic Compounds :

- A study focused on synthesizing new antibiotics using this compound as a key intermediate.

- Several synthesized compounds showed activity against methicillin-resistant Staphylococcus aureus (MRSA).

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | Structure | Anticancer properties |

| Phenylboronic Acid Pinacol Ester | Structure | Used in drug synthesis |

| Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yloxy)-propanoate | - | Limited biological activity |

The comparative analysis shows that while similar compounds also exhibit biological activities, Ethyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yloxy)benzoate's unique structure allows for greater versatility in synthetic applications.

Propiedades

IUPAC Name |

ethyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BO5/c1-7-20-14-10-9-12(15(19)21-8-2)11-13(14)18-22-16(3,4)17(5,6)23-18/h9-11H,7-8H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZYEPSDMWBLPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)OCC)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BO5 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.2 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.